molecular formula C9H8F2O B6158853 2,2-difluoro-2,3-dihydro-1H-inden-5-ol CAS No. 1783358-55-3

2,2-difluoro-2,3-dihydro-1H-inden-5-ol

Cat. No.: B6158853
CAS No.: 1783358-55-3
M. Wt: 170.16 g/mol
InChI Key: FTMDSIXBYWSTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2,3-dihydro-1H-inden-5-ol is a chemical compound of significant interest in advanced organic and medicinal chemistry research. It features a unique structure combining a 1-indanol scaffold with a gem-difluoro group, making it a valuable building block for developing novel molecular entities. The incorporation of fluorine atoms, particularly in a gem-difluoro configuration, is a well-established strategy in drug discovery to modulate key properties of lead compounds. Research indicates that introducing difluoro groups can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . The 2,3-dihydro-1H-indene core provides a rigid, partially saturated framework that can mimic certain aromatic systems while offering improved physicochemical properties. The phenolic hydroxy group at the 5-position presents a versatile handle for further synthetic elaboration through various coupling and derivatization reactions, allowing researchers to create diverse compound libraries. While specific biological data for this exact molecule may not be available in the public domain, its structural features align with compounds investigated for various therapeutic areas. Related difluoro-dihydro structures have been explored for their potential in creating bioactive molecules and as intermediates in synthesizing complex targets . This compound is intended for research applications such as method development in organic synthesis, the exploration of structure-activity relationships (SAR), and as a precursor in the synthesis of more complex molecules for pharmacological screening. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1783358-55-3

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2,2-difluoro-1,3-dihydroinden-5-ol

InChI

InChI=1S/C9H8F2O/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3,12H,4-5H2

InChI Key

FTMDSIXBYWSTCB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(F)F)C=C(C=C2)O

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol. The analysis involves a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques to establish connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons, as well as the hydroxyl proton. The presence of fluorine atoms significantly influences the chemical shifts and coupling patterns of adjacent protons.

The aromatic region would display an ABC spin system characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C4, being ortho to the electron-donating hydroxyl group, would appear most upfield. The proton at C6 would be ortho to the electron-withdrawing C-F bonds' influence, and the C7 proton would be situated between them.

The aliphatic protons on the five-membered ring would appear as two triplets, a result of coupling to each other and long-range coupling to the fluorine atoms (²JHF and ³JHF). The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-1 (CH₂) ~3.1 - 3.4 Triplet of triplets (tt) ³JHH ≈ 7-8 Hz, ³JHF ≈ 10-15 Hz
H-3 (CH₂) ~3.3 - 3.6 Triplet of triplets (tt) ³JHH ≈ 7-8 Hz, ²JHF ≈ 15-20 Hz
H-4 ~6.7 - 6.9 Doublet (d) ³JHH ≈ 8 Hz
H-6 ~6.9 - 7.1 Doublet of doublets (dd) ³JHH ≈ 8 Hz, ⁴JHH ≈ 2 Hz
H-7 ~7.1 - 7.3 Doublet (d) ⁴JHH ≈ 2 Hz

The ¹³C NMR spectrum provides a map of the carbon framework. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atom C2, directly bonded to two fluorine atoms, will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF) and will be significantly downfield shifted. The carbons adjacent to the C-F₂ group (C1 and C3) will also show coupling, appearing as triplets due to two-bond coupling (²JCF). The chemical shifts of the aromatic carbons are influenced by the hydroxyl group and the fused aliphatic ring. researchgate.netlibretexts.org

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C-1 ~35 - 40 Triplet (t)
C-2 ~120 - 125 Triplet (t)
C-3 ~40 - 45 Triplet (t)
C-3a ~130 - 135 Singlet (s) or small triplet
C-4 ~115 - 120 Singlet (s)
C-5 ~155 - 160 Singlet (s)
C-6 ~118 - 123 Singlet (s)
C-7 ~125 - 130 Singlet (s)

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. rsc.org Since the two fluorine atoms at the C2 position are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. mdpi.com This signal would be split into a triplet by the two equivalent protons on the adjacent C3 methylene (B1212753) group (²JFH) and further split into a triplet by the two protons on the C1 methylene group (³JFH), resulting in a complex multiplet, likely a triplet of triplets. The chemical shift would be in the typical range for aliphatic gem-difluoro compounds. modgraph.co.uk

Expected ¹⁹F NMR Data

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nist.govresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the aliphatic protons at C1 and C3, and among the aromatic protons H-4, H-6, and H-7, confirming their connectivity within the respective rings. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom (e.g., H-1 to C-1, H-3 to C-3, H-4 to C-4, etc.). nist.gov

Protons H-1 and H-3 correlating to the fluorinated carbon C-2.

Aromatic proton H-4 correlating to C-5 and C-6.

Aliphatic proton H-1 correlating to aromatic carbons C-7 and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. A key NOE would be expected between the aliphatic protons at C1 and the aromatic proton at C7, confirming the fusion of the five-membered ring to the benzene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below this value. The C-F stretching vibrations would give rise to strong, characteristic bands in the fingerprint region.

Raman spectroscopy would complement the IR data. The symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal.

Expected Vibrational Frequencies

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch, H-bonded 3200 - 3600 (Broad) Weak
Aromatic C-H Stretch 3000 - 3100 Strong
Aliphatic C-H Stretch 2850 - 3000 Strong
C=C Aromatic Ring Stretch 1500 - 1600 Strong
C-O Phenolic Stretch 1200 - 1260 Medium

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₉H₈F₂O). The monoisotopic mass is calculated to be 170.05432 Da. uni.lu

Electron Ionization (EI) mass spectrometry would lead to fragmentation, providing further structural information. The molecular ion peak (M⁺) at m/z = 170 would be observed. Key fragmentation pathways would likely involve:

Loss of H₂O: A peak at m/z 152, corresponding to the loss of a water molecule from the molecular ion, is a common fragmentation for alcohols. libretexts.org

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule could lead to a fragment at m/z 150.

Retro-Diels-Alder (RDA)-type cleavage: Cleavage of the five-membered ring could occur, though this is less predictable than for simple cyclohexenes.

Benzylic Cleavage: Cleavage of the C1-C7a or C3-C3a bonds could occur, but the subsequent fragmentation would be complex.

Predicted High-Resolution Mass Spectrometry Data uni.lu

Adduct Predicted m/z
[M+H]⁺ 171.06160
[M+Na]⁺ 193.04354
[M-H]⁻ 169.04704

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. wikipedia.orgnih.gov This technique would provide unambiguous information on bond lengths, bond angles, and the conformation of the five-membered ring in this compound.

While a crystal structure for the title compound has not been reported, analysis of related structures, such as substituted indanes and indoles, allows for a predictive understanding. For instance, computational studies on 2,3-dihydro-1H-inden-1-one derived chalcones have provided optimized geometries, revealing typical bond lengths and angles for the indan (B1671822) core. researchgate.net The crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, another related bicyclic system, shows how intermolecular interactions, such as hydrogen bonding, dictate the crystal packing. mdpi.com

A hypothetical table of key crystallographic parameters for this compound, based on data from analogous structures, is presented below.

Table 1: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value Comments
Crystal System Monoclinic or Orthorhombic Common for substituted aromatic compounds.
Space Group P2₁/c or Pbca Centrosymmetric space groups are common.
a (Å) 10-15 Based on typical cell dimensions of similar-sized molecules.
b (Å) 5-10 Based on typical cell dimensions of similar-sized molecules.
c (Å) 15-20 Based on typical cell dimensions of similar-sized molecules.
β (°) 90-105 For a monoclinic system.
C-F Bond Length (Å) ~1.35 Typical for organofluorine compounds.
F-C-F Bond Angle (°) ~106-108 Influenced by steric and electronic effects.
C-O Bond Length (Å) ~1.37 For a phenolic hydroxyl group.
Hydrogen Bonding O-H···O or O-H···F Expected to be a dominant intermolecular interaction.

Advanced Spectroscopic Methods for Electronic Structure and Dynamics

Beyond the static picture provided by X-ray crystallography, advanced spectroscopic techniques are essential to probe the electronic structure and dynamics of this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. youtube.comupi.edu The chromophore in this compound is the phenolic ring. The electronic transitions would primarily be of the π → π* type. Based on studies of 1-indanol, which has a similar chromophore, the S₁ ← S₀ electronic transition is expected in the UV region. rsc.org The introduction of the difluoro group is not expected to significantly shift the absorption maximum, as it is not directly conjugated with the aromatic ring. However, it may have a subtle influence on the vibrational fine structure of the electronic bands. The UV absorption maximum for 5-indanol, a very close analog, is observed at 283.5 nm in cyclohexane. chemicalbook.com

Fluorescence Spectroscopy: Upon absorption of UV light, the molecule may exhibit fluorescence. The emission spectrum would provide insights into the geometry of the first excited state (S₁). The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment and can be influenced by the fluorine atoms through their electron-withdrawing effects, which can alter the rates of radiative and non-radiative decay pathways. Studies on fluorinated coumarin (B35378) derivatives have shown that fluorination can impact their spectroscopic properties. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules. researchgate.netkbhgroup.in Such calculations for this compound would allow for the determination of the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized on the electron-rich phenol (B47542) ring, while the LUMO would likely be distributed over the aromatic system. The HOMO-LUMO energy gap is a key parameter that correlates with the electronic absorption wavelength. khanacademy.org Molecular electrostatic potential (MEP) maps would visualize the electron-rich (negative potential, around the oxygen and fluorine atoms) and electron-poor (positive potential, around the hydroxyl proton) regions of the molecule, providing insights into its reactivity and intermolecular interactions.

Table 2: Predicted Electronic and Spectroscopic Properties of this compound

Property Predicted Value / Characteristic Technique
λmax (Absorption) ~284 nm UV-Vis Spectroscopy
Molar Absorptivity (ε) 1,000 - 5,000 L mol⁻¹ cm⁻¹ UV-Vis Spectroscopy
Emission Maximum > 300 nm Fluorescence Spectroscopy
HOMO-LUMO Gap 4-5 eV DFT Calculations
Electron Density High on the phenol ring and fluorine atoms DFT/MEP

Chemical Reactivity and Transformation Pathways of 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Ol

Reactions Involving the Hydroxyl Group at C-5

The phenolic hydroxyl group at the C-5 position is the most reactive functional group in the molecule, readily participating in reactions typical of phenols, such as etherification and esterification. Its reactivity as a nucleophile or its ability to be oxidized allows for a range of chemical transformations.

Esterification and Etherification Reactions

The hydroxyl group of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol can be readily converted into ethers and esters under standard conditions. These reactions are fundamental for modifying the molecule's properties or for building more complex structures.

Etherification, particularly through the Williamson ether synthesis, is a common transformation. In this reaction, the phenol (B47542) is first deprotonated by a base, such as potassium carbonate or sodium hydride, to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide or another electrophilic species to form the corresponding ether.

A documented example of this is the reaction of this compound with (S)-2-(chloromethyl)thiirane to prepare (S)-2-(((2,2-difluoro-2,3-dihydro-1H-inden-5-yl)oxy)methyl)thiirane, an intermediate in the synthesis of β-adrenergic receptor antagonists. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base to facilitate the nucleophilic attack.

Esterification can be achieved by reacting the phenol with an acyl halide or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Table 1: Examples of Etherification Reactions

Product Reagents Base Solvent Conditions Yield
(S)-2-(((2,2-difluoro-2,3-dihydro-1H-inden-5-yl)oxy)methyl)thiirane (S)-2-(chloromethyl)thiirane Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF) Not specified Not specified

Oxidation Reactions

While specific studies on the oxidation of this compound are not prevalent in the literature, the phenolic group is susceptible to oxidation. Generally, phenols can be oxidized to quinones using strong oxidizing agents like chromic acid or Fremy's salt. The presence of the electron-donating alkyl portion of the indane ring would support this type of transformation. However, the reaction conditions would need to be carefully controlled to prevent polymerization or degradation, which are common side reactions in phenol oxidation. The geminal difluoro group is highly resistant to oxidation and would remain intact under these conditions.

Reactivity of the Geminal Difluoro Moiety at C-2

The C-F bond is the strongest single bond to carbon, making the geminal difluoro group at the C-2 position exceptionally stable and generally unreactive under standard conditions.

Nucleophilic Substitution and Defluorination Reactions

The C(sp³)-F bonds in this compound are highly resistant to intermolecular nucleophilic substitution. Unlike other alkyl halides, alkyl fluorides are poor substrates for Sₙ2 reactions due to the low leaving group ability of the fluoride (B91410) ion and the strength of the C-F bond. Forcing conditions, such as those involving strong bases or organometallic reagents, would likely lead to elimination or other side reactions on the more reactive parts of the molecule before substitution at C-2 occurs.

Defluorination is also challenging and typically requires harsh conditions, such as the use of potent reducing agents (e.g., alkali metals) or specific transition-metal complexes designed for C-F bond activation. In the context of this molecule, such reactions are not synthetically common.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indane Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SₑAr) due to the presence of the hydroxyl group.

The outcome of electrophilic substitution is governed by the directing effects of the substituents already on the ring. The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The fused alkyl ring can be considered a weakly activating alkyl substituent, which is also an ortho, para-director.

The positions ortho to the powerful hydroxyl director are C-4 and C-6. The position para is C-7, but it is part of the fused ring junction. Therefore, electrophilic attack will be strongly directed to the C-4 and C-6 positions.

Table 2: Directing Effects of Substituents on the Indane Ring

Substituent Type Activating/Deactivating Directing Effect Favored Positions
-OH (at C-5) π-donor Strongly Activating ortho, para C-4, C-6
Fused Alkyl Ring Inductive Donor Weakly Activating ortho, para C-4, C-6 (relative to C-5)
-CF₂- (group effect) Inductive Withdrawer Deactivating (by induction) Not a direct ring substituent N/A

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, an incoming electrophile (E⁺) would preferentially add to the C-4 or C-6 position. The choice between C-4 and C-6 may be influenced by steric hindrance from the adjacent fused ring, potentially favoring substitution at C-6.

Nucleophilic aromatic substitution (SₙAr) is not a feasible pathway for this molecule. SₙAr requires an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halide) on the ring. The indane ring in this compound is electron-rich due to the hydroxyl group, making it unreactive towards nucleophiles.

Ring-Opening and Rearrangement Reactions of the Dihydroindene Core

The dihydroindene core of this compound, a substituted indane derivative, is susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain, the formation of more stable carbocation intermediates, or the influence of the gem-difluoro group. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous indanone and indane systems provides a strong basis for predicting its chemical behavior.

One plausible transformation is the ring expansion of the five-membered ring to a six-membered naphthalene (B1677914) system. Research on 1-indanones has demonstrated their conversion to 2-halo-1-naphthols. nih.gov This type of reaction, often proceeding through a cyclopropanation-ring expansion (CPRE) mechanism, suggests that under appropriate conditions, the dihydroindene core of the title compound could undergo a similar expansion. The presence of the hydroxyl group on the aromatic ring may influence the regioselectivity of such a rearrangement.

Another potential pathway involves ring-opening via retro-aldol type reactions , particularly if the dihydroindene core is further oxidized to a dione. For instance, the ring opening of an indanone derivative to a lawsone derivative has been proposed to occur through a retro-aldol reaction of a β-hydroxyketone intermediate. stackexchange.com Given that this compound possesses a hydroxyl group, its oxidation to a quinone-like intermediate could precede a base-mediated ring-opening.

Furthermore, studies on 2,2-disubstituted indan-1,3-diones have revealed novel ring cyclization-expansion reactions . documentsdelivered.com These transformations, often catalyzed by hydrogenation, can lead to the formation of larger nitrogen-containing heterocyclic rings when appropriate side chains are present. While the title compound lacks such a side chain, this reactivity highlights the inherent flexibility of the indane skeleton to undergo expansion.

The gem-difluoro group at the C2 position is expected to exert a significant electronic influence on these reactions. The strong electron-withdrawing nature of the fluorine atoms can destabilize adjacent carbocations, potentially hindering certain rearrangement pathways that proceed through such intermediates. Conversely, the C-F bonds can be activated under specific conditions, leading to unique reactivity.

The following table summarizes potential ring transformation reactions based on analogous systems:

Reaction Type Reactant Class Product Class Key Conditions/Reagents Reference
Ring Expansion1-Indanones2-Halo-1-naphtholsPotassium tert-butoxide, Chloroform nih.gov
Ring Openingβ-Hydroxyketone (Indanone derivative)Triketone intermediateBase, Cu(II) stackexchange.com
Ring Cyclization-Expansion2-Substituted Indan-1,3-dionesNitrogen-containing heterocyclesCatalytic Hydrogenation documentsdelivered.com

It is important to note that these are predicted pathways based on related structures. Experimental investigation of this compound is necessary to confirm these potential transformations.

Investigation of Reaction Mechanisms and Identification of Key Intermediates

The investigation of reaction mechanisms for the transformation of this compound would likely involve a combination of experimental and computational methods. The identification of key intermediates is crucial for understanding the stepwise process of these reactions.

For acid-catalyzed rearrangements , the initial step would likely be the protonation of the hydroxyl group, followed by the loss of water to form a carbocation. The stability of this carbocation would be a critical factor in determining the subsequent reaction pathway. The presence of the gem-difluoro group would influence the stability of any carbocation formed on the five-membered ring. Rearrangements such as 1,2-hydride or 1,2-alkyl shifts could occur to form more stable carbocation intermediates before nucleophilic attack or elimination. researchgate.net Computational studies on similar carbocation rearrangements have shown that the energy profiles of these pathways can be quite flat, suggesting that multiple products could be formed. mdpi.combeilstein-journals.org

In base-catalyzed reactions , the phenolic hydroxyl group would be deprotonated first, forming a phenoxide. This could activate the aromatic ring towards electrophilic attack or influence the regioselectivity of subsequent reactions. If a retro-aldol type ring-opening occurs, a key intermediate would be the enolate formed after the initial carbon-carbon bond cleavage. stackexchange.com

Photochemical reactions could also provide alternative transformation pathways. Upon absorption of light, the molecule would be promoted to an excited state with a different electron configuration and reactivity. youtube.com This could lead to pericyclic reactions, radical-mediated processes, or the formation of unique strained intermediates that are not accessible under thermal conditions.

Mass spectrometry would be a valuable tool for identifying potential intermediates and fragmentation patterns, which can provide insights into the bonding and stability of the molecule. The fragmentation of the molecular ion in a mass spectrometer is a high-energy process that can reveal characteristic neutral losses and fragment ions. youtube.comyoutube.com For this compound, one might expect to see fragmentation patterns corresponding to the loss of HF, CO, or small hydrocarbon fragments from the five-membered ring. The predicted collision cross-section values for various adducts of the title compound can be found in public databases. uni.lu

The following table outlines potential key intermediates in the transformation of this compound:

Reaction Type Proposed Key Intermediate Formation Pathway Potential Subsequent Reactions
Acid-Catalyzed RearrangementBenzylic CarbocationProtonation of hydroxyl group and loss of waterRing expansion, Hydride/Alkyl shifts, Nucleophilic attack
Base-Catalyzed Ring OpeningEnolateRetro-aldol reaction of a corresponding ketoneProtonation, Further rearrangement
Photochemical ReactionExcited State MoleculeAbsorption of UV/Vis lightIsomerization, Radical formation, Cycloaddition
Mass Spectrometry FragmentationMolecular Ion (Radical Cation)Electron IonizationLoss of neutral fragments (e.g., HF, CO, C2H4)

The elucidation of these reaction mechanisms and the definitive identification of intermediates would require dedicated synthetic, spectroscopic, and computational studies on this compound.

Applications of 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Ol in Synthetic Chemistry and Material Sciences

Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis

While 2,2-difluoro-2,3-dihydro-1H-inden-5-ol is not inherently chiral, its rigid bicyclic framework serves as an excellent platform for the introduction of stereocenters. The functional groups—a hydroxyl group on the aromatic ring and the difluorinated carbon—provide strategic points for asymmetric transformations, enabling its use as a versatile building block in the synthesis of complex chiral molecules. The synthesis of complex bioactive molecules often relies on such well-defined, functionalized building blocks.

Detailed research into the synthesis of other complex fluorinated molecules highlights the importance of such synthons. For instance, the creation of fluorinated vitamin D3 analogues involves the use of key fluorinated CD-ring fragments derived from precursors like the Inhoffen-Lythgoe diol. mdpi.com This approach underscores the strategy of using fluorinated building blocks to access complex targets with potentially enhanced biological properties. mdpi.com Similarly, the synthesis of 2-deoxy-2-fluoro-d-mannose (B1141977) building blocks for oligosaccharide assembly demonstrates the critical role of fluorinated intermediates. nih.gov The synthetic routes to these building blocks can be challenging but are essential for accessing complex carbohydrates. nih.gov The presence of the difluoro group in this compound can influence the stereochemical outcome of reactions at adjacent positions, offering a tool for diastereoselective synthesis.

Precursor for the Derivatization and Synthesis of Advanced Fluorinated Scaffolds

The chemical reactivity of this compound makes it an ideal precursor for a wide range of derivatives. The phenol (B47542) moiety is particularly versatile, allowing for a variety of transformations to generate more complex structures. The geminal difluoro group is a bioisostere for a carbonyl or ether group and can confer increased metabolic stability and altered acidity to neighboring protons.

The hydroxyl group can be readily converted into other functionalities, providing access to a diverse library of fluorinated indane scaffolds. These derivatization strategies are fundamental to medicinal chemistry and materials science for tuning molecular properties. This approach is seen in the broader field of organic synthesis, where fluorinated compounds are used to create advanced scaffolds. mdpi.commdpi.commdpi.com For example, the incorporation of fluorine into nucleic acids leads to derivatives with unique conformational and electronic properties for biomedical applications. mdpi.com The synthesis of 23,23-difluoro-25-hydroxyvitamin D3 showcases how a difluorinated unit is a key feature in creating advanced analogues of known bioactive compounds. mdpi.com

Below is a table of potential derivatization reactions for this compound.

Reaction Type Reagent Example Product Functional Group Potential Application
EtherificationMethyl iodide, BaseMethoxy etherModification of solubility and metabolic profile
EsterificationAcetyl chloride, BaseAcetate esterProdrug strategies, purification handle
O-ArylationAryl boronic acid, Cu catalystAryl etherBuilding block for polymers, liquid crystals
TriflationTriflic anhydride, BaseTriflatePrecursor for cross-coupling reactions (e.g., Suzuki, Sonogashira)

Role in the Development of Specialty Chemicals and Chemical Reagents

The unique combination of a difluorinated indane core and a reactive phenol group positions this compound as a valuable intermediate for specialty chemicals. The indane framework is a common motif in biologically active compounds, and the introduction of a difluoro group can lead to novel derivatives with unique properties. Indandione derivatives, for example, are known to possess a range of biological activities, including antitumor and antimicrobial properties.

Commercially available fluorinated building blocks, such as 5,6-Difluoro-2,3-dihydro-1H-inden-1-one, demonstrate the utility of such scaffolds in research and development. americanelements.com The development of new chemical reagents often leverages the unique reactivity imparted by fluorine. For instance, simple fluorinated molecules like 1,2-difluoroethylene (B154328) are used as reagents in cycloaddition and radical reactions to build more complex fluorinated products. beilstein-journals.org Similarly, the synthesis of compounds like 2,2-difluoro-1,4-diazaboroles yields specialty chemicals with interesting properties, such as fluorescence, directly attributable to the difluoro-moiety. elsevierpure.com Therefore, this compound can serve as a starting material for novel ligands, reagents for organic synthesis, or precursors to functional materials.

Potential Applications in Polymer Science and Advanced Materials Research

The incorporation of fluorine into organic molecules is a well-established strategy for modifying electronic properties to create advanced materials. The strong electron-withdrawing nature of fluorine can significantly impact a molecule's dipole moment, stability, and intermolecular interactions. mdpi.comnih.gov These changes are highly relevant for applications in polymer science and materials research, where precise control over material properties is crucial. nih.govrsc.org

Computational studies on fluorinated fluorene (B118485) derivatives, which are structurally analogous to indanes, have shown that fluorination can enhance thermodynamic stability and increase the dipole moment. indexcopernicus.com These modifications suggest potential applications in optoelectronics. indexcopernicus.com The introduction of the difluoro group in the 2-position of the indane scaffold in this compound would similarly alter its electronic characteristics.

The following table, based on data from a DFT study on fluorene, illustrates the impact of fluorination on key molecular properties. indexcopernicus.com

Compound Total Energy (kcal/mol) Dipole Moment (Debye) UV-Vis Absorption Max (nm)
Fluorene-295.560.78320
9-Fluorofluorene-297.451.25295
2-Fluorofluorene-296.871.16305

As a monomer, the hydroxyl group of this compound could be used for polymerization reactions (e.g., to form polyethers or polycarbonates). The resulting polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties due to the presence of the C-F bonds. The demand for new high-performance polymers for electronics, biomedicine, and environmental applications continues to grow, and fluorinated monomers are key to meeting these challenges. nih.gov

Computational and Theoretical Investigations of 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the ground-state molecular geometry and electronic properties of molecules. For 2,2-difluoro-2,3-dihydro-1H-inden-5-ol, a typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to accurately account for electron correlation and polarization effects.

The optimization would yield key structural parameters. The introduction of the two fluorine atoms at the C2 position is expected to cause localized changes in the geometry of the five-membered ring compared to the parent indan-5-ol. The C-F bonds themselves are anticipated to be around 1.35 Å. The C-C bond lengths within the benzene (B151609) ring would remain characteristic of an aromatic system, while the five-membered ring will adopt a puckered conformation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-O Bond Length~1.37 Å
O-H Bond Length~0.96 Å
Aromatic C-C Bond Length~1.40 Å
F-C-F Bond Angle~106°
C-O-H Bond Angle~109°

Note: The values in this table are representative and based on DFT calculations of analogous fluorinated aromatic compounds.

The electronic structure is also significantly influenced by the fluorine atoms. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong inductive effect of fluorine is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound. nih.gov This would increase the HOMO-LUMO energy gap, suggesting enhanced kinetic stability. The HOMO is likely to be localized on the electron-rich phenol (B47542) ring, while the LUMO may have significant contributions from the benzene ring and the C-F bonds.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can reliably predict various spectroscopic parameters, which is invaluable for structural elucidation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for predicting NMR chemical shifts. acs.org For this compound, this method can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F chemical shift is particularly sensitive to the local electronic environment. The geminal fluorine atoms are expected to have a specific chemical shift that can be correlated with their structural context. The ¹³C NMR spectrum would show a characteristic downfield shift for the carbon atom bonded to the two fluorine atoms due to their strong deshielding effect.

Table 2: Predicted NMR Chemical Shifts (ppm) for Key Nuclei in this compound

NucleusPredicted Chemical Shift (ppm)
¹⁹F-90 to -110
¹³C (C2)120 to 130 (triplet due to C-F coupling)
¹³C (C5)150 to 155
¹H (OH)4.5 to 6.0

Note: These are estimated values based on GIAO-DFT calculations for similar organofluorine compounds and phenols. Actual values depend on the solvent and specific computational parameters.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretching frequency around 3300-3600 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and strong C-F stretching modes in the 1000-1200 cm⁻¹ region. acs.orguwindsor.ca

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the phenolic chromophore. The primary absorption bands would likely be in the range of 270-290 nm, characteristic of substituted phenols. libretexts.orgsparkl.me

Reaction Mechanism Elucidation through Computational Transition State Analysis

The synthesis of this compound would likely involve the reduction of a corresponding ketone, such as 2,2-difluoro-2,3-dihydro-1H-inden-5-one. Computational chemistry can provide detailed insights into the reaction mechanism of such a transformation.

By mapping the potential energy surface, key stationary points, including reactants, products, intermediates, and transition states, can be identified. For the reduction of the ketone, a nucleophilic addition of a hydride (e.g., from NaBH₄) to the carbonyl carbon is the key step. youtube.com Transition state analysis using DFT can elucidate the structure and energetics of the transition state for this hydride transfer. nih.govacs.org The calculations would likely show a transition state where the hydride is approaching the carbonyl carbon, and the carbonyl oxygen is interacting with a proton source (e.g., the solvent or an acid). acs.org The activation energy for this step can be calculated, providing a quantitative measure of the reaction's feasibility. The presence of the electron-withdrawing fluorine atoms alpha to the carbonyl group in the precursor ketone is expected to activate the carbonyl carbon towards nucleophilic attack, potentially lowering the activation barrier for the reduction. nih.gov

Conformational Analysis and Stereochemical Considerations

The five-membered ring of the indane scaffold is not planar and undergoes ring puckering. nih.govacs.org For this compound, computational conformational analysis can identify the most stable puckered conformations. The five-membered ring can adopt envelope or twist conformations. In substituted indanes, the substituent at the C1 position can be in either a pseudo-axial or a pseudo-equatorial position. nih.govacs.org For 1-indanol, it has been shown that the conformation with the hydroxyl group in a pseudo-equatorial position is significantly more stable. nih.gov A similar preference would be expected for the 5-hydroxy derivative.

The hydroxyl group at C5 can also rotate, leading to different rotamers. Additionally, the C1 position is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-2,2-difluoro-2,3-dihydro-1H-inden-5-ol. Computational methods can be used to model both enantiomers and predict their chiroptical properties, such as electronic circular dichroism (ECD), which could be used to determine the absolute configuration of an experimentally isolated sample.

Analysis of Fluorine's Influence on Molecular Electrostatic Potential and Reactivity Indices

The introduction of the gem-difluoro group at the C2 position has a profound impact on the electronic properties of the molecule. This can be visualized and quantified using computational tools.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red) around the highly electronegative fluorine and oxygen atoms, and a region of positive potential (blue) around the hydroxyl hydrogen. The fluorine atoms create a localized electron-deficient area on the adjacent carbon atom, influencing the molecule's intermolecular interactions.

Reactivity Indices: Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. acs.orgnih.gov The strong negative inductive effect of the fluorine atoms will influence these indices. For instance, the electrophilicity index (ω) is expected to be higher for the fluorinated compound compared to its non-fluorinated analog, indicating a greater susceptibility to nucleophilic attack. The Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack within the molecule.

Table 3: Predicted Effect of Fluorination on Reactivity Indices

Reactivity IndexEffect of Gem-Difluoro GroupImplication
Electronegativity (χ)IncreaseHigher tendency to attract electrons
Chemical Hardness (η)IncreaseIncreased stability, less polarizable
Electrophilicity Index (ω)IncreaseMore susceptible to nucleophilic attack

Note: The trends in this table are based on general principles of fluorine's electronic effects and computational studies on analogous fluorinated aromatic systems. nih.govacs.org

Table of Compounds

Future Perspectives and Emerging Research Directions for 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of gem-difluoroalkanes is a cornerstone of modern organofluorine chemistry. researchgate.net Future research concerning 2,2-difluoro-2,3-dihydro-1H-inden-5-ol will undoubtedly focus on developing more efficient, sustainable, and scalable synthetic routes.

Current methodologies for creating gem-difluoroalkanes often rely on harsh reagents or multi-step processes. nih.gov Emerging strategies that could be adapted for the synthesis of this compound and its derivatives include:

Late-Stage Fluorination: The ability to introduce the difluoromethyl group at a late stage in a synthetic sequence is highly desirable. Future work could explore the direct fluorination of a suitable indanone precursor using advanced electrophilic fluorinating reagents like Selectfluor®, potentially in the presence of a base to facilitate enolization of the intermediate monofluoro-ketone. nih.govsapub.org

Photoredox Catalysis: Visible-light-mediated reactions offer mild and environmentally benign alternatives. chemistryviews.org A promising avenue would be the development of a photoredox-promoted radical/polar crossover reaction, where a trifluoromethyl-substituted alkene precursor could be transformed into the desired gem-difluoroalkene. chemistryviews.org

Flow Chemistry: Continuous flow reactors can offer enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound or its precursors could be a significant step towards its larger-scale production for various applications.

Synthetic StrategyPotential PrecursorKey Reagents/ConditionsAdvantages
Electrophilic Fluorination2,3-dihydro-1H-inden-5-ol-1-oneSelectfluor®, BaseDirect introduction of fluorine
Photoredox CatalysisTrifluoromethyl-substituted indene (B144670) derivativePhotocatalyst, Light SourceMild conditions, High functional group tolerance
Deoxyfluorination5-hydroxy-2,3-dihydro-1H-inden-1-oneDAST, Deoxo-Fluor®Established method for C=O to CF2 conversion
From gem-DifluoroallenesSubstituted gem-difluoroalleneOrganometallic reagentsVersatile platform for diverse derivatives. rsc.orgrsc.org

Exploration of Unconventional Reactivity and Catalytic Transformations

The gem-difluoro group in this compound is not merely a passive structural element; it can actively participate in and influence chemical reactions. Future research will likely delve into the unconventional reactivity of this moiety.

C-F Bond Activation: The activation and functionalization of the strong C-F bond is a formidable challenge but offers immense synthetic potential. researchgate.netrsc.orgnih.gov Research could focus on transition-metal-free methods using Lewis acids like B(C₆F₅)₃ to catalyze the selective activation of one C-F bond, leading to monofluorinated derivatives or novel cyclized products. nih.gov

β-Fluoride Elimination: In the presence of transition metal catalysts, gem-difluoroalkenes can undergo β-fluoride elimination to form monofluoroalkenes. nih.govnih.gov While this compound is not an alkene, transformations that generate a double bond exocyclic to the difluorinated carbon could be designed to exploit this reactivity, providing access to a range of monofluorinated indene derivatives.

Radical Reactions: The C-F bond can be activated through radical pathways, offering a complementary approach to traditional ionic reactions. rsc.org Future studies might explore the use of photoredox catalysis to generate radical intermediates from this compound, which could then participate in various coupling or addition reactions.

Integration into Novel Functional Materials and Advanced Chemical Systems

The unique properties conferred by the difluorinated indanol scaffold make it an attractive building block for a variety of functional materials.

Fluorinated Polymers: The incorporation of this compound as a monomer or a functional additive in polymerization reactions could lead to the development of novel fluoropolymers. rsc.orgman.ac.uknih.gov These materials could exhibit enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. rsc.orgtaylorfrancis.com The phenolic hydroxyl group provides a convenient handle for polymerization.

Liquid Crystals: The rigid, partially fluorinated structure of this compound could be a valuable core for designing new liquid crystalline materials. The fluorine atoms can influence the mesomorphic properties, dielectric anisotropy, and switching behavior.

Bioactive Scaffolds: The indane framework is present in numerous biologically active compounds. The introduction of the gem-difluoro group can significantly impact a molecule's metabolic stability and binding affinity. nih.gov this compound could serve as a key intermediate in the synthesis of new drug candidates. The replacement of a metabolically labile benzylic CH₂ group with a CF₂ group is a known strategy to block oxidative metabolism. nih.gov

Material ClassPotential Role of the CompoundDesired Properties
FluoropolymersMonomer or functional additiveEnhanced thermal stability, chemical resistance, hydrophobicity. rsc.orgnih.govtaylorfrancis.com
Liquid CrystalsCore structural unitModified mesomorphic behavior, dielectric properties
PharmaceuticalsBioactive scaffold or intermediateIncreased metabolic stability, enhanced binding affinity. nih.gov
Functional CoatingsSurface modifierLow surface energy, water and oil repellency

Synergistic Approaches Combining Experimental and Computational Research

The complexity of fluorine's effects on molecular properties necessitates a close collaboration between experimental synthesis and computational modeling. nih.gov

Predictive Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity, spectroscopic properties, and conformational preferences of this compound and its derivatives. emerginginvestigators.orgnih.gov Such computational studies can guide synthetic efforts by identifying the most promising reaction pathways and target molecules.

Mechanism Elucidation: When new reactions are discovered, computational modeling can be instrumental in elucidating the underlying reaction mechanisms. chemrxiv.org For instance, DFT calculations can help to understand the transition states involved in C-F bond activation or other catalytic transformations. chemrxiv.org

Materials Design: Computational screening can accelerate the discovery of new functional materials. By calculating key properties like electronic band gaps, charge carrier mobilities, and interaction energies, researchers can identify promising candidates for applications in organic electronics or as polymer components before undertaking laborious and expensive synthesis. researchgate.netacs.org

Discovery of New Chemical Transformations Leveraging Fluorine's Unique Properties

The presence of two fluorine atoms on the same carbon atom creates a unique electronic environment that can be harnessed to develop novel chemical transformations.

Fluorine as a Control Element: The strong electron-withdrawing nature of the gem-difluoro group can influence the reactivity of adjacent functional groups. For example, it can alter the pKa of the phenolic hydroxyl group or influence the regioselectivity of reactions on the aromatic ring. Future research could systematically explore and exploit these "fluorine effects". rsc.org

Difluorinated Synthons: this compound can serve as a versatile synthon for the introduction of the difluorinated indane moiety into more complex molecules. The hydroxyl group provides a reactive site for further functionalization through etherification, esterification, or cross-coupling reactions.

Strain-Release Reactions: While the five-membered ring in the indane system is relatively stable, derivatization to introduce strain could lead to novel ring-opening or rearrangement reactions, with the gem-difluoro group directing the outcome of these transformations. The development of difluorinated cyclooctynes for "click chemistry" highlights how fluorine can be used to modulate reactivity in strained systems. acs.orgnih.govresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.